![molecular formula C11H10NO3- B1230940 2-[(2E)-3-phenylprop-2-enamido]acetate](/img/structure/B1230940.png)
2-[(2E)-3-phenylprop-2-enamido]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cinnamoylglycinate is a monocarboxylic acid anion that is the conjugate base of N-cinnamoylglycine, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a metabolite. It is a monocarboxylic acid anion and a N-acylglycinate. It is a conjugate base of a N-cinnamoylglycine.
Aplicaciones Científicas De Investigación
Anti-Inflammatory Potential
2-[(2E)-3-phenylprop-2-enamido]acetate derivatives have demonstrated significant anti-inflammatory potential. Research by Hošek et al. (2019) found that these compounds significantly attenuated lipopolysaccharide-induced NF-κB activation, showing a higher potency than cinnamic acid, a parental compound. Some derivatives also decreased the level of TNF-α, suggesting a potential different mode of action from conventional drugs like prednisone.
Anticonvulsant Activity
The cinnamamide core in this compound is present in many compounds with anticonvulsant activity. Studies by Żesławska et al. (2017) on N-substituted cinnamamide derivatives have shown promising results in crystallographic studies, suggesting that specific molecular structures may be linked to anticonvulsant properties.
Antimalarial Activity
Research has identified certain this compound derivatives as potent antimalarial agents. Kos et al. (2022) found that some derivatives showed efficacy against the chloroquine-sensitive strain of Plasmodium falciparum, with minimal cytotoxic effects, making them promising for further investigation.
Antimicrobial and Antitubercular Activities
Studies have shown that this compound derivatives can exhibit significant antimicrobial activities. For instance, Pospíšilová et al. (2018) reported that some derivatives showed comparable or higher activities than standard antibiotics against various microbial strains, including Staphylococcus aureus and Mycobacterium tuberculosis.
Antiproliferative Activity
The compound has shown potential in antiproliferative activity. Raffa et al. (2011) synthesized a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides, which exhibited in vitro antiproliferative activity against various cancer cell lines, indicating their role as antitubulin agents.
Propiedades
Fórmula molecular |
C11H10NO3- |
|---|---|
Peso molecular |
204.2 g/mol |
Nombre IUPAC |
2-[[(E)-3-phenylprop-2-enoyl]amino]acetate |
InChI |
InChI=1S/C11H11NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)(H,14,15)/p-1/b7-6+ |
Clave InChI |
YAADMLWHGMUGQL-VOTSOKGWSA-M |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)NCC(=O)[O-] |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)NCC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8-dihydroxy-1-methoxy-3-methyl-10-oxo-3,4-dihydro-1H-pyrano[4,3-b]chromene-9-carboxylic acid](/img/structure/B1230857.png)

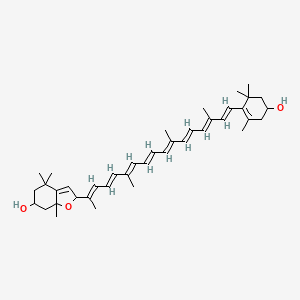
![5,6-dichloro-1H-imidazo[4,5-b]pyrazine-2-carboxylic acid](/img/structure/B1230862.png)
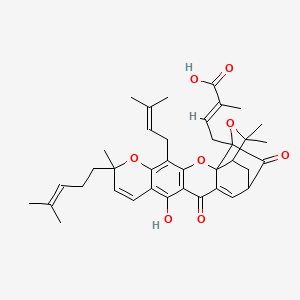
![(1S,2S,4R,5R,6R,9S,10R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione](/img/structure/B1230864.png)
![(2S,3R,5R,10R,13R)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1230866.png)
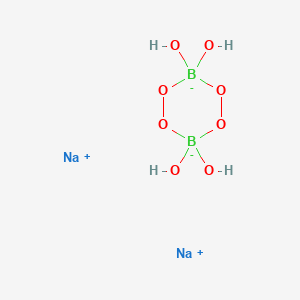
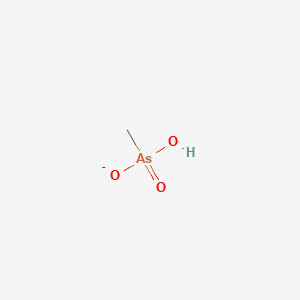
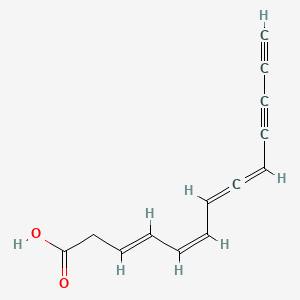
![(NE)-N-[1-[2-(3,5-diphenylpyrazol-1-yl)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine](/img/structure/B1230872.png)

![(2S)-2-amino-N-[(2S,3S,4R)-5-[6-(dimethylamino)-9-purinyl]-4-hydroxy-2-(hydroxymethyl)-3-oxolanyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B1230876.png)
![(2Z)-5-methyl-3-(2-methylallyl)-2-[(Z)-(3-methyl-4-oxo-thiazolidin-2-ylidene)hydrazono]thiazolidin-4-one](/img/structure/B1230879.png)